molecular formula C18H34O3 B8145590 12-Hydroxyoctadec-9-enoic acid

12-Hydroxyoctadec-9-enoic acid

Cat. No.: B8145590
M. Wt: 298.5 g/mol
InChI Key: WBHHMMIMDMUBKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12-Hydroxyoctadec-9-enoic acid, more commonly known as Ricinoleic Acid, is an unsaturated omega-9 hydroxy fatty acid that serves as a critical starting material for diverse research and industrial applications . It is the principal fatty acid component of castor oil, where it can constitute up to 90% of the fatty acid content . This compound holds significant industrial research value, particularly in the oleochemical and polymer industries. Its unique structure, featuring a hydroxyl group and a cis-double bond at the C9 position, allows it to be used in the synthesis of protective coatings, plastics, lubricants, surfactants, and antimicrobial agents . It is a key precursor in the production of sebacic acid, which is used in the manufacture of nylon-11 and other polyamides . Furthermore, derivatives of this compound are employed as additives in water-based cutting fluids, where they provide anti-rust properties and lubricity . In pharmacological research, Ricinoleic acid has been identified as a ligand for several biological targets, including the cannabinoid receptors (CB1 and CB2) and the transient receptor potential cation channel subfamily V member 1 (TRPV1) . This interaction underpins its investigation in various physiological studies. The compound is typically a yellow viscous liquid at room temperature . This product is intended for research purposes only and is strictly labeled as "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this compound in accordance with all applicable laboratory safety standards.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

12-hydroxyoctadec-9-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHHMMIMDMUBKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20859274
Record name 12-Hydroxyoctadec-9-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20859274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 9-Octadecenoic acid, 12-hydroxy-, (9Z,12R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

141-22-0, 7431-95-0
Record name 9-Octadecenoic acid, 12-hydroxy-, (9Z,12R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 12-Hydroxyoctadec-9-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20859274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Biosynthetic Origins

Plant-Derived Sources and Distribution Patterns

12-Hydroxyoctadec-9-enoic acid is most famously and abundantly found in the seeds of the castor bean plant, Ricinus communis, a member of the Euphorbiaceae family. nih.govwikipedia.orgresearchgate.net The oil extracted from these seeds, known as castor oil, is exceptionally rich in this fatty acid, which constitutes about 89-92% of its total fatty acid content. nih.govphcogres.com This high concentration makes Ricinus communis the primary commercial source for ricinoleic acid. nih.gov The fatty acid exists in the seed oil primarily in the form of triglycerides, with triricinolein (B104778) being a major component. phcogres.com

The presence of the hydroxyl group on the 12th carbon of the oleic acid backbone imparts unique physical and chemical properties to castor oil, such as high viscosity and specific gravity, making it a valuable resource for numerous industrial applications. usda.gov

While Ricinus communis is the most prominent source, this compound has also been identified in the seed oils of other plant species, albeit typically in lower concentrations. Notably, significant amounts have been found in other members of the Euphorbiaceae family. For instance, the seed oil of Jatropha gossypifolia contains approximately 18.5% of this hydroxy fatty acid. nih.govnih.gov Similarly, the seed oil of the rubber tree, Hevea brasiliensis, also contains a comparable amount, around 18.0%. nih.gov

Its presence has also been reported in Linum mucronatum. nih.gov The identification of this compound in these diverse plant species suggests a wider distribution of the biosynthetic machinery for its production within the plant kingdom than previously thought.

Table 1: Occurrence of this compound in Various Plant Species

Plant SpeciesFamilyPart of PlantConcentration of this compound (%)
Ricinus communisEuphorbiaceaeSeed Oil~89-92%
Jatropha gossypifoliaEuphorbiaceaeSeed Oil~18.5%
Hevea brasiliensisEuphorbiaceaeSeed Oil~18.0%
Linum mucronatumLinaceae-Present

This compound is a chiral molecule due to the stereocenter at the 12th carbon. In its natural occurrences within plants, it is found almost exclusively as the dextrorotatory enantiomer, (+)-ricinoleic acid. nih.gov The specific configuration is (9Z, 12R)-12-hydroxyoctadec-9-enoic acid. wikipedia.org While the (S)-enantiomer has been synthesized, there is currently little to no information on its natural occurrence. researchgate.net The stereospecificity of the naturally occurring form is a direct result of the enzymatic nature of its biosynthesis.

Microbial and Fungal Biosynthesis

The biosynthesis of this compound is not limited to the plant kingdom. It is also produced by certain fungi. The most well-documented fungal producer is Claviceps purpurea, commonly known as the ergot fungus, which infects rye and other cereals. wikipedia.orgmimedb.org The sclerotia of this fungus, which are its overwintering structures, accumulate lipids, including ricinoleic acid. wikipedia.orgnih.gov

In Ricinus communis, the biosynthesis of this compound occurs in the developing endosperm. nih.gov The key enzyme responsible for its formation is a microsomal oleate (B1233923) Δ12-hydroxylase. nih.govnih.gov This enzyme is a homolog of fatty acyl desaturases, suggesting an evolutionary relationship between hydroxylation and desaturation reactions in fatty acid metabolism. nih.govresearchgate.net The substrate for this enzyme is not free oleic acid or oleoyl-CoA, but rather oleate that is esterified to the sn-2 position of phosphatidylcholine (PC). nih.govresearchgate.net The hydroxylase then introduces a hydroxyl group at the 12th position of the oleic acid molecule. researchgate.net This reaction requires molecular oxygen and NADH. nih.gov

The biosynthesis in Claviceps purpurea is believed to follow a similar mechanism of direct hydroxylation of oleate, rather than hydration of linoleate. nih.gov There is also growing interest in the heterologous production of ricinoleic acid in other microorganisms. For instance, the oleate hydroxylase from Claviceps purpurea has been successfully expressed in the yeast Starmerella bombicola, leading to the synthesis and secretion of ricinoleic acid. acs.org Fungi such as Aspergillus flavus have also been utilized for the biotransformation of castor oil to increase the yield of ricinoleic acid. mdpi.com

Table 2: Key Enzymes in this compound Biosynthesis

OrganismEnzymeSubstrateLocation
Ricinus communisOleate Δ12-hydroxylaseOleoyl-phosphatidylcholineMicrosomes of developing endosperm
Claviceps purpureaOleate hydroxylaseOleic acid-

Enzymatic Pathways and Molecular Mechanisms of Formation

Hydroxylase Enzyme Systems

The key enzymatic step is catalyzed by a membrane-bound hydroxylase system located in the endoplasmic reticulum. This system is responsible for introducing a hydroxyl group at the 12th carbon position of the oleoyl (B10858665) acyl chain.

The central enzyme in this pathway is Phosphatidylcholine:Oleate (B1233923) Δ12-Hydroxylase (EC 1.14.18.4), also referred to as oleate Δ12-hydroxylase or ricinoleic acid synthase. qmul.ac.ukamericanchemicalsuppliers.com This enzyme is a non-heme, iron-containing protein that shares significant sequence similarity with fatty-acyl desaturases. qmul.ac.ukgenome.jp It specifically acts on an oleoyl group located at the sn-2 position of phosphatidylcholine. qmul.ac.uk The reaction involves the direct insertion of an oxygen atom from molecular oxygen (O₂) into the C-H bond at the 12th carbon of the oleoyl chain, converting it into a hydroxylated fatty acid residue. qmul.ac.uk

The hydroxylation reaction is an oxidative process that requires a flow of electrons to activate molecular oxygen. This is accomplished through a microsomal electron transfer system. The oleate Δ12-hydroxylase itself does not directly interact with NADH or NADPH. Instead, it relies on the small heme-binding protein, cytochrome b₅, as its direct electron donor. qmul.ac.ukgenome.jpfrontiersin.org

The electron transport chain is initiated by NADH, which provides the initial reducing power. The electrons are transferred from NADH to the hydroxylase via a short series of protein carriers embedded in the endoplasmic reticulum membrane.

Table 1: Key Components of the Electron Transfer System for Oleate Hydroxylation

Component Function
NADH The primary source of reducing equivalents (electrons) for the reaction.
NADH:Cytochrome b₅ Reductase A flavoprotein that catalyzes the transfer of electrons from NADH to cytochrome b₅, reducing it. nih.govnih.gov
Cytochrome b₅ A small, membrane-associated heme protein that acts as an electron shuttle, transferring electrons from the reductase to the terminal oleate Δ12-hydroxylase. frontiersin.orgoup.comgsartor.org

| Oleate Δ12-Hydroxylase (EC 1.14.18.4) | The terminal enzyme that utilizes the electrons to activate O₂ and hydroxylate the oleoyl substrate. qmul.ac.ukgenome.jp |

This electron transfer mechanism is analogous to the systems used by fatty acid desaturases and elongases, highlighting the evolutionary relationship between these enzyme families. frontiersin.org

Metabolic Engineering Strategies for Enhanced Production

The unique properties of 12-hydroxyoctadec-9-enoic acid make it a valuable industrial feedstock. Consequently, significant research has focused on developing microbial production platforms through metabolic engineering to provide a sustainable and scalable supply.

To produce this compound in non-native organisms, the gene encoding the oleate Δ12-hydroxylase is expressed in a suitable microbial host. The yeasts Pichia pastoris and Saccharomyces cerevisiae, along with the bacterium Escherichia coli, are commonly used hosts for this purpose. nih.govnih.govnih.gov These microbes are chosen for their well-understood genetics, rapid growth, and ability to be cultivated to high cell densities in fermenters. researchgate.net

Pichia pastoris is a methylotrophic yeast known for its ability to achieve very high expression levels of heterologous proteins, driven by strong, tightly regulated promoters like the alcohol oxidase 1 (AOX1) promoter. researchgate.net Metabolic engineering of P. pastoris has been successfully applied to produce ricinoleic acid. nih.gov

Escherichia coli is a versatile and widely used prokaryotic host. While it lacks the eukaryotic membrane systems where the hydroxylase naturally resides, genetic modifications can enable functional expression. nih.govplos.org Successful expression often requires co-expression of partner enzymes, like cytochrome b₅ and its reductase, to reconstitute the entire catalytic system.

Table 2: Comparison of Common Heterologous Expression Hosts

Feature Pichia pastoris Escherichia coli
Cell Type Eukaryotic (Yeast) Prokaryotic (Bacterium)
Post-Translational Modifications Capable of eukaryotic modifications. Generally lacks complex modifications.
Promoter Systems Strong, inducible promoters (e.g., AOX1). researchgate.net Well-characterized strong promoters (e.g., lac, T7).
Cultivation Can be grown to very high cell densities. researchgate.net Rapid growth, well-established fermentation protocols. plos.org

| Endoplasmic Reticulum | Possesses an ER, the native location of the hydroxylase. | Lacks an ER, may require protein engineering for proper localization. |

A primary challenge in heterologous production is ensuring an adequate supply of the specific substrate, oleoyl-phosphatidylcholine, and directing the metabolic flux towards the desired product. nih.govresearchgate.net Engineering strategies often focus on several key areas:

Increasing Precursor Supply : The biosynthesis of fatty acids begins with acetyl-CoA. Overexpressing enzymes in the central carbon metabolism, such as those in the citric acid cycle, can increase the intracellular pool of acetyl-CoA, providing more building blocks for fatty acid synthesis. nih.govwikipedia.org

Enhancing Oleic Acid Production : To boost the availability of the hydroxylase substrate, native fatty acid synthesis pathways can be manipulated to favor the production of oleic acid over other fatty acids.

Controlling Acyl Flux : The newly synthesized oleic acid must be efficiently incorporated into phosphatidylcholine. The activities of acyltransferases, which shuttle fatty acids between CoA pools and phospholipids, can be modulated to ensure the substrate is available for the hydroxylase.

To maximize the accumulation of this compound, it is crucial to block competing metabolic pathways that consume either the oleic acid substrate or the final product. researchgate.net Targeted gene disruption, often using tools like CRISPR/Cas9, is a powerful technique for this purpose. nih.govnih.gov

Key targets for gene disruption include:

Fatty Acid Degradation (β-oxidation) : The primary pathway for breaking down fatty acids is β-oxidation. Deleting key genes in this pathway, such as acyl-CoA oxidase (POX) genes in yeast, prevents the degradation of both the substrate and the product, significantly increasing final yields. nih.gov

Competing Desaturases : Native desaturase enzymes may compete with the hydroxylase for the same oleoyl-phosphatidylcholine substrate, converting it to polyunsaturated fatty acids like linoleic acid. Knocking out these endogenous desaturases can redirect the substrate pool exclusively to the hydroxylase. nih.gov

Storage Lipid Synthesis : Disrupting genes for enzymes that incorporate fatty acids into storage lipids (triacylglycerols) in a non-productive manner can also help channel intermediates toward the desired pathway.

Table 3: Potential Gene Disruption Targets for Enhanced Production

Gene/Pathway Target Rationale for Disruption
β-Oxidation (e.g., POX genes) Prevents the catabolism of fatty acid substrates and products, increasing accumulation. nih.gov
Endogenous Δ12-Desaturases (e.g., FAD2) Eliminates competition for the oleoyl-phosphatidylcholine substrate, increasing flux towards hydroxylation. nih.gov

| Acyltransferases (e.g., DGAT, LRO1) | Can prevent the diversion of oleic acid or ricinoleic acid into non-productive storage lipid pools. nih.gov |

By combining the expression of the core hydroxylase system with these metabolic engineering strategies, microbial hosts can be transformed into efficient cell factories for the sustainable production of this compound.

Biotransformation and Derivatization Pathways

In Vivo Metabolic Transformations

The in vivo metabolism of 12-hydroxyoctadec-9-enoic acid has been studied in different biological systems, revealing its transformation into a range of metabolites. In ruminants, dietary this compound is metabolized in the rumen at a slow rate. nih.gov The primary transformations involve the hydrogenation of the cis-9 double bond to form 12-hydroxystearic acid, followed by the oxidation of the hydroxyl group to yield 12-oxostearic acid. nih.gov These metabolites can then escape the rumen and undergo further metabolism in the tissues, including partial β-oxidation. nih.gov This process is thought to lead to the formation of shorter-chain hydroxy and oxo fatty acids, such as 10-hydroxy-16:0, 8-hydroxy-14:0, 10-oxo-16:0, and 8-oxo-14:0, which have been detected in the milk of dairy goats fed a diet containing castor oil. nih.gov

In the context of human digestion, castor oil, which is primarily composed of triglycerides of this compound, is hydrolyzed by pancreatic and intestinal lipases to release glycerol (B35011) and the fatty acid. drugbank.com The liberated this compound is then absorbed in the intestine and undergoes systemic metabolism. drugbank.com While detailed systemic metabolic pathways in humans are not fully elucidated, it is expected to be degraded through pathways common to other fatty acids.

Within the castor bean (Ricinus communis) endosperm, a detailed degradation pathway for this compound has been described. This process occurs within peroxisomes and mitochondria and involves the activation of the fatty acid to its coenzyme A (CoA) ester. researchgate.net The degradation then proceeds via a series of enzymatic reactions, including those catalyzed by enoyl-CoA isomerase, acyl-CoA oxidase, and 3-hydroxyacyl-CoA dehydrogenase, ultimately leading to the production of acetyl-CoA. researchgate.net

Directed Microbial Biotransformation for Novel Compounds

Microbial systems offer a powerful platform for the targeted biotransformation of this compound into a variety of valuable chemical entities. These processes leverage the diverse enzymatic machinery of microorganisms to perform specific chemical modifications on the fatty acid backbone.

Recombinant Escherichia coli has been engineered to serve as a whole-cell biocatalyst for the conversion of this compound into ω-hydroxyundec-9-enoic acid and n-heptanoic acid. This biotransformation is achieved through the expression of a multi-enzyme cascade. The process demonstrates the potential for microbial systems to perform selective C-C bond cleavage and functional group modification of fatty acids.

SubstrateBiocatalystKey Enzymes InvolvedProducts
This compoundRecombinant Escherichia coliAlcohol dehydrogenase, Baeyer-Villiger monooxygenase, Esteraseω-Hydroxyundec-9-enoic acid, n-Heptanoic acid

The introduction of nitrogen-containing functional groups into the fatty acid structure can lead to the formation of aminated fatty acids with novel properties. Research has demonstrated the biotransformation of 12-hydroxyoctadecanoic acid, the saturated analog of this compound, into 12-hydroxyoctadecanamide by Bacillus cereus. researchgate.net This conversion showcases the potential for microbial amidation of hydroxy fatty acids. The yield of 12-hydroxyoctadecanamide was reported to be 9.1% after 2 days of incubation and increased to 21.5% after 5 days. researchgate.net This finding suggests that similar enzymatic amination or amidation of this compound is a feasible pathway for producing novel functionalized fatty acids.

SubstrateMicroorganismProductYield (after 5 days)
12-Hydroxyoctadecanoic acidBacillus cereus 5012-Hydroxyoctadecanamide21.5%

Certain microorganisms can convert this compound into conjugated linoleic acid (CLA) isomers, which are of interest for their potential biological activities. Lactobacillus plantarum has been shown to be an effective biocatalyst for this transformation. Washed cells of Lactobacillus plantarum can utilize this compound as a substrate to produce a mixture of CLA isomers, primarily cis-9,trans-11- and trans-9,trans-11-octadecadienoic acids. This bioconversion demonstrates a unique enzymatic pathway that involves dehydration and isomerization of the hydroxy fatty acid.

SubstrateMicroorganismProduced CLA Isomers
This compoundLactobacillus plantarumcis-9,trans-11-octadecadienoic acid, trans-9,trans-11-octadecadienoic acid

Biological Activities and Molecular Interactions Non Human Systems

Interaction with Biomolecules and Cellular Pathways

Ligand-Receptor Binding and Signal Transduction Research

12-Hydroxyoctadec-9-enoic acid, commonly known as ricinoleic acid, has been identified as a specific ligand for prostanoid receptors, particularly the prostaglandin (B15479496) E2 (PGE2) receptors EP3 and EP4. pnas.org Research has demonstrated that ricinoleic acid can directly activate these G protein-coupled receptors (GPCRs). pnas.org The activation of the EP3 receptor by ricinoleic acid is notable for its role in mediating physiological effects such as laxation and uterine contractions in animal models. nih.gov Studies have shown that ricinoleic acid is a selective agonist for EP3 and EP4 receptors, with a potency for activation that is only about one order of magnitude less than that of PGE2 itself. pnas.org The binding affinity of ricinoleic acid to the EP3 receptor has been demonstrated through its ability to displace radiolabeled PGE2 in competitive binding assays, with an IC50 value of approximately 500 nM. pnas.org This interaction with EP3 receptors initiates intracellular signaling cascades, including the mobilization of calcium. pnas.org

While direct binding of this compound to other receptors is less characterized, its structural similarity to other oxidized fatty acids suggests potential interactions with other lipid-sensing GPCRs. For instance, the G protein-coupled receptor G2A (also known as GPR132) is a known receptor for various oxidized metabolites of linoleic acid, such as 9-hydroxyoctadecadienoic acid (9-HODE). nih.gov Given that 9-HODE is a potent agonist for G2A, it is plausible that this compound could also interact with this receptor, although direct experimental evidence is currently lacking. nih.govresearchgate.net The activation of G2A is known to trigger downstream signaling pathways involving Gαq and protein kinase C (PKC), leading to various cellular responses. nih.gov

The following table summarizes the known and potential receptor interactions of this compound.

ReceptorInteraction TypeSignaling Pathway
Prostaglandin EP3 ReceptorAgonistGαi/o (inhibition of adenylyl cyclase), Gαq (calcium mobilization)
Prostaglandin EP4 ReceptorAgonistGαs (stimulation of adenylyl cyclase)
G-protein coupled receptor G2A (GPR132)Potential AgonistGαq (calcium mobilization), Rho activation

Membrane-Mediated Effects and Lipid-Protein Interactions

The physical properties of this compound, with its hydroxyl group and cis-double bond, suggest it may influence the biophysical characteristics of cellular membranes. While direct studies on the effect of this compound on membrane fluidity are limited, research on other hydroxy fatty acids provides some insights. For example, 10-hydroxy-2-decenoic acid has been shown to enhance the fluidity of erythrocyte membranes. nih.gov The introduction of a hydroxyl group into the acyl chain of a fatty acid can alter its packing within the lipid bilayer, potentially increasing membrane fluidity by disrupting the ordered arrangement of phospholipids. This could have implications for the function of membrane-embedded proteins and signaling complexes.

The interaction of fatty acids with specialized membrane microdomains known as lipid rafts is an important aspect of cellular signaling. These domains are enriched in cholesterol and sphingolipids and serve as platforms for the assembly of signaling molecules. nih.gov While there is no direct evidence of this compound localizing to or disrupting lipid rafts, the ability of other unsaturated fatty acids to modulate the composition and stability of these domains is well-documented. nih.gov Further research is needed to elucidate the specific effects of this compound on the organization and function of lipid rafts in non-human systems.

Modulation of Enzymatic Functions

Impact on Key Metabolic Enzymes (e.g., Succinate (B1194679) Dehydrogenase)

Recent in silico studies have suggested a potential interaction between ricinoleic acid and key metabolic enzymes. Molecular docking simulations have indicated that ricinoleic acid can bind to succinate dehydrogenase (SDH), a crucial enzyme in both the citric acid cycle and the electron transport chain. researchgate.net The docking scores from these computational models suggest a favorable binding affinity, which could imply a potential modulatory effect on the enzyme's activity. researchgate.net However, it is important to note that these are computational predictions and require experimental validation to confirm any direct impact of this compound on the catalytic function of succinate dehydrogenase in biological systems.

Substrate Specificity for Soluble Epoxide Hydrolases and Related Enzymes

Soluble epoxide hydrolase (sEH) is a bifunctional enzyme that plays a significant role in the metabolism of lipid signaling molecules. nih.gov The C-terminal domain of sEH possesses epoxide hydrolase activity, converting epoxides to their corresponding diols, while the N-terminal domain exhibits phosphatase activity. pnas.org Endogenous substrates for the epoxide hydrolase activity of sEH include various epoxyeicosatrienoic acids (EETs), which are epoxy derivatives of arachidonic acid formed by cytochrome P450 epoxygenases. nih.govnih.gov

While there is no direct evidence to suggest that this compound itself is a substrate for the epoxide hydrolase domain of sEH, the N-terminal phosphatase domain of sEH has been shown to have a high affinity for hydroxy and, in particular, threo-dihydroxy lipid phosphates. pnas.org This suggests a potential role for sEH in a novel branch of fatty acid metabolism involving hydroxylated fatty acids. pnas.org It is conceivable that phosphorylated derivatives of this compound could be substrates for the phosphatase activity of sEH, but this remains to be experimentally verified. The metabolism of linoleic acid by cytochrome P450 enzymes can lead to the formation of epoxy octadecenoic acids (EpOMEs), which are then metabolized by sEH to dihydroxy-octadecenoic acids (DiHOMEs). researchgate.net

Ecological and Inter-Species Biological Roles

This compound is the primary fatty acid component of castor oil, derived from the seeds of Ricinus communis. nih.gov This compound and the plant extracts containing it exhibit significant ecological and inter-species biological activities.

Ricinus communis has demonstrated notable allelopathic properties, meaning it can produce biochemicals that influence the germination, growth, survival, and reproduction of other organisms. Aqueous and methanolic extracts of various parts of the castor plant, rich in ricinoleic acid and other compounds, have been shown to inhibit the germination and seedling growth of a variety of plant species, including several agricultural weeds. tandfonline.comscialert.netresearchgate.net The inhibitory effects are concentration-dependent, with higher concentrations leading to complete inhibition of germination and growth in some species. tandfonline.com These findings suggest that this compound and its derivatives may act as natural herbicides.

In addition to its effects on plants, ricinoleic acid and castor oil have demonstrated insecticidal and larvicidal properties against various insect pests. uaq.mxmsptm.orgelewa.org Studies have shown that castor oil can be effective against the dengue vector, Aedes aegypti, exhibiting both larvicidal and adulticidal activity. msptm.org The fatty acid components of Ricinus communis leaf extracts, including linolenic and linoleic acids, have also shown insectistatic and insecticidal effects against the fall armyworm, Spodoptera frugiperda. uaq.mx Furthermore, ricinoleic acid has been found to inhibit methanogenesis and fatty acid biohydrogenation in the ruminal digesta of sheep, indicating an impact on the gut microbiome of ruminant animals. nih.gov

The following table summarizes some of the observed ecological and inter-species biological roles of Ricinus communis extracts and its primary component, this compound.

Organism TypeEffect
Plants (various weed species)Inhibition of seed germination and seedling growth (allelopathic effect) tandfonline.comscialert.netresearchgate.net
Insects (Aedes aegypti)Larvicidal and adulticidal activity msptm.org
Insects (Spodoptera frugiperda)Insectistatic and insecticidal activity uaq.mx
Ruminants (sheep)Inhibition of methanogenesis and fatty acid biohydrogenation in ruminal digesta nih.gov

Anthelmintic Efficacy in Invertebrate Models (e.g., Caenorhabditis elegans)

This compound, commonly known as ricinoleic acid, has demonstrated significant anthelmintic properties in studies using the free-living nematode Caenorhabditis elegans as a model organism. mdpi.com C. elegans is widely used in preliminary screenings for anthelmintic compounds due to its well-characterized genetics and physiology, which can provide insights into potential efficacy against parasitic nematodes. mdpi.com

Research investigating the components of castor oil (Ricinus communis) identified ricinoleic acid as the primary constituent responsible for its observed anthelmintic effects. mdpi.com In vitro assays have shown that both ricinoleic acid and its derivative, ricinoleic acid methyl ester, are highly effective at killing C. elegans. One study reported that at a concentration of 1 mg/mL, ricinoleic acid achieved a mortality rate of 97.40% among the worms. mdpi.comresearchgate.net Similarly, its methyl ester derivative showed comparable efficacy, causing 97.83% mortality at the same concentration, indicating that the esterification of the carboxyl group does not diminish its potent activity. mdpi.comresearchgate.net The strong activity of the isolated compound far exceeded that of the unrefined castor oil, which showed a 57.20% mortality rate, confirming that ricinoleic acid is the principal active agent. mdpi.com

Anthelmintic Activity of this compound and Related Compounds against C. elegans
Test SubstanceConcentration% MortalitySource
This compound (Ricinoleic Acid)1 mg/mL97.40% mdpi.comresearchgate.net
Ricinoleic Acid Methyl Ester1 mg/mL97.83% mdpi.comresearchgate.net
Castor Oil (ECO)1 mg/mL57.20% mdpi.com
Ivermectin (Positive Control)10 µg/mLNot specified in text researchgate.net

Involvement in Plant Defense Mechanisms and Host-Pathogen Interactions

This compound is involved in plant biology not only as a structural component of lipids but also as a molecule active in defense against phytopathogens. Oxylipins, a class of oxygenated fatty acids to which this compound belongs, are known to play crucial roles in plant defense signaling pathways. nih.gov

The compound exhibits direct antifungal properties against a range of plant pathogens. In vitro studies have demonstrated its efficacy against fungi such as Leptosphaeria maculans and Aspergillus niger. nih.gov This direct antimicrobial action is a key component of its protective function.

Beyond direct inhibition, evidence suggests that this compound may also be involved in activating the plant's own defense systems. cdnsciencepub.com The mismatch sometimes observed between the minimal inhibitory concentration in vitro and the effective concentration required for protection in planta suggests an indirect mechanism of action. cdnsciencepub.com Application of hydroxy unsaturated fatty acids like ricinoleic acid has been shown to lead to the accumulation of hydrogen peroxide (H₂O₂) in plant tissues. cdnsciencepub.com Hydrogen peroxide is a critical signaling molecule in plants that can trigger a hypersensitive response, a form of programmed cell death at the site of infection to prevent the spread of the pathogen. cdnsciencepub.com This suggests that this compound can act as an elicitor, priming the plant for a more robust defense response against invading pathogens. cdnsciencepub.comresearchgate.net

Metabolite Production in Microorganisms (e.g., γ-decalactone from Yarrowia lipolytica)

This compound serves as a key substrate in biotechnological processes for the production of high-value aroma compounds, most notably γ-decalactone. The "unconventional" yeast Yarrowia lipolytica is widely utilized for this biotransformation. This yeast is particularly well-suited for this process due to its ability to grow on hydrophobic substrates like castor oil, which is primarily composed of triglycerides of ricinoleic acid.

The biosynthesis of γ-decalactone from this compound in Y. lipolytica occurs through the peroxisomal β-oxidation pathway. google.com In this metabolic process, the long fatty acid chain of ricinoleic acid is sequentially shortened by two-carbon units. The hydroxyl group at the 12th carbon position directs the pathway toward the formation of the lactone precursor. After four cycles of β-oxidation, the resulting 4-hydroxydecanoic acid undergoes intramolecular esterification (lactonization) to form the stable five-membered ring structure of γ-decalactone, which is known for its characteristic peach-like aroma. google.com

The efficiency of this biotransformation is influenced by various factors, including substrate concentration, aeration, pH, and agitation rates. Researchers have optimized these conditions to maximize yield, turning a renewable agricultural product into a valuable natural flavoring agent.

Biotransformation of this compound by Yarrowia lipolytica
MicroorganismSubstratePrimary Active CompoundMetabolic PathwayKey ProductSource
Yarrowia lipolyticaCastor OilThis compound (Ricinoleic Acid)Peroxisomal β-oxidationγ-decalactone google.com

Advanced Synthetic Methodologies for Analog Generation and Functionalization

Chemical Esterification and Transesterification Approaches for Derivative Synthesis

Esterification and transesterification are fundamental reactions for modifying the carboxylic acid and hydroxyl functionalities of 12-hydroxyoctadec-9-enoic acid, leading to the synthesis of a wide range of derivatives, most notably estolides and simple esters like methyl ricinoleate (B1264116).

Chemical Esterification:

Acid-catalyzed esterification is a common method for producing derivatives of this compound. The reaction typically involves heating the fatty acid in the presence of an alcohol and a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This process can be directed to either the carboxylic acid group or, under specific conditions, the hydroxyl group.

A significant application of chemical esterification is the synthesis of estolides . These are oligomeric fatty acids formed by the intermolecular esterification of the hydroxyl group of one fatty acid molecule with the carboxylic acid group of another. The degree of polymerization can be controlled by adjusting reaction conditions such as temperature, catalyst concentration, and reaction time. For instance, using a Brønsted acidic ionic liquid as a catalyst has been shown to be an efficient and recoverable method for preparing oligomeric ricinoleic acid.

Transesterification:

Transesterification is widely employed for the production of fatty acid esters from triglycerides. In the context of this compound, which is the major component of castor oil triglycerides, base-catalyzed transesterification with methanol (B129727) is a standard industrial process to produce methyl ricinoleate . This reaction is typically carried out using catalysts like sodium methoxide (B1231860) or potassium hydroxide. The resulting methyl ester is a key intermediate for the production of various other chemicals.

Enzymatic approaches, utilizing lipases, have gained prominence as a milder and more selective alternative to chemical catalysis for both esterification and transesterification. Lipases can catalyze these reactions under milder conditions, often with high regioselectivity, reducing the formation of byproducts. For example, immobilized lipases have been successfully used for the synthesis of estolides from ricinoleic acid, offering a greener synthetic route.

MethodReactantsCatalystKey Product(s)Typical Reaction Conditions
Acid-Catalyzed EsterificationThis compound, AlcoholSulfuric acid, p-toluenesulfonic acidAlkyl esters, EstolidesElevated temperatures
Base-Catalyzed TransesterificationCastor oil (triglycerides), MethanolSodium methoxide, Potassium hydroxideMethyl ricinoleate, Glycerol (B35011)Mild temperatures (e.g., 60-65°C)
Enzymatic Esterification/TransesterificationThis compound or its triglyceride, AlcoholLipases (e.g., from Candida antarctica)Alkyl esters, EstolidesMild temperatures, often in a solvent-free system
Table 1: Summary of Chemical and Enzymatic Esterification and Transesterification Approaches for this compound.

Regioselective and Stereoselective Functionalization Strategies

The presence of three distinct functional groups in this compound presents a challenge and an opportunity for regioselective and stereoselective functionalization. The ability to selectively modify one functional group while leaving the others intact is crucial for the synthesis of well-defined derivatives.

Regioselective Modifications:

Hydroxyl Group: The secondary hydroxyl group at the C-12 position is a key site for modifications. Selective esterification or etherification of this group can be achieved by using appropriate protecting groups for the carboxylic acid, followed by reaction with an acylating or alkylating agent. Alternatively, enzymatic catalysis with lipases can exhibit high selectivity for the esterification of the carboxylic acid, leaving the hydroxyl group free for subsequent reactions.

Double Bond: The double bond between C-9 and C-10 is susceptible to a variety of addition reactions. Epoxidation is a common transformation, which can be carried out using peroxy acids. The resulting epoxide ring can then be opened by various nucleophiles to introduce new functionalities. Other reactions at the double bond include hydrogenation to produce 12-hydroxystearic acid and ozonolysis to cleave the carbon chain.

Carboxylic Acid Group: The carboxylic acid can be selectively converted to esters, amides, or acid chlorides. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) allows for the formation of amides without affecting the hydroxyl group or the double bond under mild conditions.

Stereoselective Strategies:

This compound naturally occurs as the (R)-enantiomer. Stereoselective synthesis aims to either preserve this stereochemistry or to invert it to obtain the (S)-enantiomer. Enzymatic reactions are particularly powerful tools for stereoselective transformations. For instance, certain lipases can selectively acylate one enantiomer of a racemic mixture of alcohols, allowing for the kinetic resolution of stereoisomers. While naturally occurring ricinoleic acid is enantiomerically pure, these techniques are valuable for the synthesis of non-natural stereoisomers for structure-activity relationship studies.

Achieving high regioselectivity and stereoselectivity often requires a multi-step synthetic approach involving protection and deprotection of functional groups, as well as the use of highly specific catalysts.

Preparation of Functionalized Lipid Polymers for Material Science Research

The bifunctional nature of this compound, with its hydroxyl and carboxylic acid groups, makes it an excellent monomer for the synthesis of a variety of functionalized lipid polymers. These bio-based polymers are of significant interest in material science due to their potential biodegradability, biocompatibility, and renewable origin.

Polyesters:

The most straightforward polymerization of this compound is through self-condensation polyesterification, leading to the formation of poly(ricinoleic acid) (PRA). This can be achieved through thermal condensation or by using catalysts such as tin(II) 2-ethylhexanoate. The resulting polyesters are typically viscous liquids or soft, amorphous solids. The properties of these polyesters can be tailored by copolymerization with other monomers, such as dicarboxylic acids or diols, to control the degree of cross-linking and the mechanical properties of the final material.

Polyurethanes:

This compound and its derivatives, particularly castor oil, serve as natural polyols in the synthesis of polyurethanes. The hydroxyl groups of the fatty acid react with diisocyanates to form the characteristic urethane (B1682113) linkages. The resulting polyurethanes can range from flexible foams to rigid plastics and elastomers, depending on the specific diisocyanate and other polyols used in the formulation. These castor oil-based polyurethanes are finding applications in coatings, adhesives, sealants, and biomedical devices.

Polyamides:

Functionalized polyamides can also be synthesized from derivatives of this compound. For example, the conversion of the carboxylic acid to an amine, followed by polymerization with a dicarboxylic acid, can yield polyamides with unique properties conferred by the long, flexible fatty acid backbone.

The functionalization of these lipid polymers can be achieved either by polymerizing already functionalized monomers or by post-polymerization modification. The double bond in the ricinoleic acid backbone provides a convenient handle for introducing additional functionalities through reactions like epoxidation followed by ring-opening, or thiol-ene click chemistry. This allows for the creation of smart materials that can respond to external stimuli or for the attachment of bioactive molecules for biomedical applications.

Polymer TypeMonomersKey LinkageGeneral PropertiesPotential Applications in Material Science
Polyesters (e.g., Poly(ricinoleic acid))This compound (self-condensation)EsterViscous liquids to soft, amorphous solids; biodegradableBioplastics, soft tissue engineering, drug delivery systems
PolyurethanesThis compound (as a polyol), DiisocyanatesUrethaneFlexible foams, elastomers, rigid plastics; good mechanical propertiesCoatings, adhesives, sealants, biomedical implants
PolyamidesAmine-functionalized this compound derivatives, Dicarboxylic acidsAmideThermoplastic with potential for high strength and flexibilityEngineering plastics, fibers, films
Table 2: Functionalized Lipid Polymers Derived from this compound for Material Science Research.

Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 12-hydroxyoctadec-9-enoic acid. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMBC) experiments are employed to map the precise connectivity of atoms within the molecule.

In ¹H NMR spectra, characteristic signals confirm the presence of key functional groups. For instance, the protons of the cis-double bond (at C-9 and C-10) typically appear as multiplets in the olefinic region of the spectrum. The proton attached to the hydroxyl-bearing carbon (C-12) and the protons on the carbon adjacent to the carboxylic acid group also produce distinct signals that are vital for identification.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each of the 18 carbon atoms in the chain. The signals for the carboxylic carbon, the two olefinic carbons, and the carbon bearing the hydroxyl group are particularly diagnostic for confirming the structure.

To establish the connectivity between protons and carbons and thus piece together the molecule's framework, two-dimensional NMR techniques are indispensable. Correlation Spectroscopy (COSY) reveals proton-proton couplings, for example, between the olefinic protons and their neighbors. Heteronuclear Multiple Bond Correlation (HMBC) is used to identify longer-range couplings between protons and carbons (typically 2-3 bonds), which is critical for confirming the placement of the double bond and the hydroxyl group along the fatty acid chain. The identification and characterization of this compound in various seed oils have been successfully achieved using a combination of these NMR techniques alongside other methods. nih.gov

Table 1: Representative NMR Data for this compound derivatives (Illustrative) Note: Specific chemical shifts can vary based on solvent and instrumentation. A complete, publicly available assigned spectrum for the free acid is not consistently reported across the literature.

TechniqueObserved FeatureTypical Chemical Shift (ppm) / Correlation
¹H NMROlefinic Protons (H-9, H-10)~5.3-5.6
¹H NMRCarbinol Proton (H-12)~3.6
¹³C NMRCarboxyl Carbon (C-1)~179-180
¹³C NMROlefinic Carbons (C-9, C-10)~125-135
¹³C NMRCarbinol Carbon (C-12)~71-72
COSYProton-Proton CouplingCorrelations between adjacent protons (e.g., H-8/H-9, H-11/H-12)
HMBCProton-Carbon Long-Range CouplingCorrelations confirming placement of functional groups (e.g., H-12 to C-11 and C-13)

Mass Spectrometry (MS) and Hyphenated Techniques for Identification and Quantification

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound. When coupled with chromatographic separation methods (hyphenated techniques) like Gas Chromatography (GC-MS) and Liquid Chromatography (LC-MS), it becomes a powerful tool for both identification and quantification. nih.govnih.gov

For GC-MS analysis, the carboxylic acid and hydroxyl groups of the molecule are typically derivatized, for example, through methylation and silylation, to increase volatility. researchgate.nethrgc.eu The resulting trimethylsilyl (B98337) (TMS) ether of the methyl ester produces a characteristic fragmentation pattern upon electron ionization. hrgc.eu Key fragment ions, such as those at m/z 187 and 270, are diagnostic for identifying the silylated methyl ester of ricinoleic acid. hrgc.eu

Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) allows for the analysis of the compound without derivatization. nih.govresearchgate.net Using electrospray ionization (ESI) in negative mode, the molecule is detected as the deprotonated species [M-H]⁻ at an m/z of approximately 297.2435. researchgate.netnih.gov Tandem mass spectrometry (MS/MS) experiments on this precursor ion generate specific product ions that are used for structural confirmation and confident identification in complex samples like milk. researchgate.netnih.gov

Table 2: Mass Spectrometry Data for this compound

TechniqueIonization ModePrecursor Ion [M-H]⁻ (m/z)Key Fragment/Product Ions (m/z)Reference
LC-MS/MSNegative ESI297.2422279.2282, 168.0932 nih.gov
GC-MS (as TMS derivative)Electron Ionization (EI)N/A187.0, 270.0, 103.0 hrgc.eu

Chromatographic Analysis (GC, LC, TLC) for Separation and Purity Assessment

Chromatographic techniques are fundamental for isolating this compound from mixtures, assessing its purity, and performing quantification. The choice of method depends on the sample matrix and the analytical goal.

Gas Chromatography (GC) is widely used for the quantitative analysis of fatty acids. actascientific.com Prior to analysis, this compound must be converted to its more volatile methyl ester (methyl ricinoleate). researchgate.netgoogle.com The analysis is typically performed on a capillary column, such as a DB-23 type, with a defined temperature program. google.com For example, a method may involve holding the temperature at 180°C before ramping up to 230°C. google.com The retention time of the methyl ester under specific conditions allows for its quantification against a standard. actascientific.comgoogle.com

Liquid Chromatography (LC) , particularly High-Performance Liquid Chromatography (HPLC), is another powerful tool for the analysis of this compound, often without the need for derivatization. sielc.commdpi.com Reversed-phase columns, such as C18, are commonly employed. actascientific.commdpi.com A typical mobile phase might consist of a mixture of acetonitrile (B52724) and water, with the pH adjusted using an acid like phosphoric acid. mdpi.comnih.gov Detection is often achieved using a UV detector at low wavelengths (around 200-210 nm) or a Diode-Array Detector (DAD). actascientific.comnih.gov

Thin-Layer Chromatography (TLC) serves as a simple and rapid method for qualitative analysis and purity assessment. actascientific.comresearchgate.net The compound is spotted on a silica (B1680970) gel plate and developed with a suitable mobile phase, such as toluene. actascientific.com Visualization can be achieved using staining agents like potassium permanganate (B83412) (KMnO₄). researchgate.net The resulting retention factor (Rf) value is characteristic of the compound in that solvent system. actascientific.com It has been noted that even high-purity samples of ricinoleic acid can show multiple spots on TLC, possibly due to the presence of isomers or oxidation products, highlighting the technique's utility in purity assessment. researchgate.net

Table 3: Example Chromatographic Conditions for this compound Analysis

TechniqueStationary Phase (Column/Plate)Mobile Phase / Carrier GasKey ParametersReference
GC (as methyl ester)DB-23 Capillary ColumnNitrogen (N₂)Temperature Program: 180°C to 230°C google.com
HPLCC18 Reversed-PhaseAcetonitrile / Water (65:35, v/v)Flow Rate: 0.8 mL/min; Detection: UV 200-240 nm nih.gov
HPTLC (as methyl ester)Silica GelTolueneRf value: ~0.78; Densitometric analysis at 450 nm actascientific.com

Computational Chemistry and Molecular Dynamics Simulations for Interaction Prediction (e.g., Molecular Docking)

While experimental techniques provide definitive structural and quantitative data, computational methods offer a predictive lens to understand how this compound might interact with biological targets at a molecular level. Techniques like molecular docking and molecular dynamics (MD) simulations are valuable for generating hypotheses about its biological activity.

Molecular Docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). texilajournal.com This method can help identify potential binding sites and estimate the strength of the interaction. Although specific docking studies focusing solely on this compound are not widely published, research on structurally related fatty acids demonstrates the approach. For instance, studies have used molecular docking to investigate the binding of compounds like 9,12-octadecadienoic acid and 9-octadecenoic acid to enzymes such as caspase-3, a key protein in apoptosis. texilajournal.comtexilajournal.com Such studies provide a framework for how this compound could be computationally evaluated against various protein targets.

Molecular Dynamics (MD) Simulations can further refine the static picture provided by docking. MD simulates the movement of atoms and molecules over time, allowing researchers to observe the dynamic behavior of the ligand-receptor complex and assess the stability of the predicted binding mode.

Density Functional Theory (DFT) calculations have also been employed to investigate the reactivity and electronic structure of molecules derived from ricinoleic acid, such as in the formation of polyols, providing insights that can complement experimental findings. researchgate.net These computational approaches are powerful for guiding experimental work and providing deeper insight into the molecular interactions that underpin the compound's properties.

Emerging Research Frontiers and Future Perspectives

Discovery of Novel Isomers and Bioactive Analogs

The unique structure of 12-hydroxyoctadec-9-enoic acid, featuring a hydroxyl group and a double bond, provides a versatile scaffold for the generation of novel isomers and bioactive analogs with tailored properties. Research in this area is focused on exploring stereochemical variations and introducing new functional groups to modulate biological activity.

One key area of investigation involves the stereoisomers of this compound. The naturally occurring form is the (9Z,12R)-isomer. However, its trans isomer, ricinelaidic acid, and its (S)-enantiomer have been synthesized and are subjects of ongoing research to understand how stereochemistry influences their physical and biological properties. wikipedia.orgresearchgate.net

Beyond stereoisomers, a significant focus lies in the synthesis of bioactive analogs. These derivatives are created by modifying the carboxyl, hydroxyl, or olefinic functionalities of the parent molecule. Such modifications have led to the development of compounds with a wide range of potential applications, as detailed in the table below. The synthesis of these analogs often involves multi-directional chemical and biochemical transformations, which can either retain the carbon skeleton or involve its degradation. nih.gov

Table 1: Bioactive Analogs of this compound and Their Potential Applications

Analog Class Modification Potential Bioactivity/Application
Esters Esterification of the carboxyl group Antimicrobial agents
Amides Amidation of the carboxyl group Anticancer and antimicrobial agents
Glycosides Glycosylation of the hydroxyl group Potent bioactive compounds
Methoxy derivatives Substitution of the hydroxyl group Antimicrobial agents

Elucidation of Uncharted Biological Pathways and Mechanisms

While the physiological effects of this compound have been observed for some time, the precise molecular pathways and mechanisms governing its actions are still being unraveled. Current research is actively exploring its biosynthesis and its interactions with cellular signaling cascades.

The biosynthesis of this compound in the castor bean (Ricinus communis) involves the direct hydroxylation of oleic acid. researchgate.net Specifically, the enzyme oleoyl-12-hydroxylase, located in the microsomal membranes of the developing endosperm, catalyzes the introduction of a hydroxyl group at the 12th carbon of oleate (B1233923) bound to phosphatidylcholine. nih.gov The resulting ricinoleate (B1264116) is then cleaved from phosphatidylcholine and incorporated into triacylglycerols. nih.gov

A significant breakthrough in understanding its mechanism of action in mammals is the identification of this compound as a potent and specific agonist for the prostaglandin (B15479496) EP3 receptor. This interaction is believed to mediate some of its known physiological effects. Further research is aimed at identifying other potential cellular targets and signaling pathways that are modulated by this hydroxy fatty acid, which could explain its diverse biological activities. nih.gov

Sustainable Bioproduction Systems and Process Intensification

The industrial demand for this compound, primarily sourced from castor oil, has spurred research into more sustainable and efficient production methods. bionity.com Traditional methods rely on the hydrolysis of castor oil, but biotechnological approaches are emerging as promising alternatives. sciencemadness.org

Metabolic engineering of oleaginous yeasts, such as Yarrowia lipolytica, represents a significant frontier in the sustainable production of this compound. By introducing the gene for oleate Δ12-hydroxylase from fungi like Claviceps purpurea and optimizing fatty acid metabolism within the yeast, researchers are working towards high-yield production from simple sugars.

Another key area of development is the use of enzymatic hydrolysis of castor oil using lipases. Immobilized lipases offer a greener alternative to chemical hydrolysis, with the potential for higher yields and purity. Process intensification strategies, such as the use of fed-batch cultures and optimized reaction conditions, are being explored to enhance the efficiency of these bioproduction systems.

Development of Advanced Biomaterials and Oleochemical Platforms

The unique chemical structure of this compound makes it a valuable platform chemical for the oleochemical industry and a versatile building block for advanced biomaterials. bionity.com Its hydroxyl and carboxyl groups, along with the double bond, provide multiple reactive sites for polymerization and chemical modification.

This hydroxy fatty acid is a key precursor in the synthesis of a variety of polymers, including polyurethanes and alkyd resins, which are utilized in coatings, adhesives, and sealants. Its incorporation into polymer backbones can impart unique properties such as flexibility and improved hydrolytic stability. Furthermore, it serves as a starting material for the production of other valuable chemicals like sebacic acid, used in the manufacturing of certain nylons, and undecylenic acid. wikipedia.org

The development of bio-based plastics and coatings is a growing field, and this compound is positioned as an attractive renewable feedstock. Research is focused on developing novel polymerization techniques and creating new biomaterials with tailored functionalities for a wide range of applications, from medical devices to biodegradable plastics.

Investigation of Ecological Significance and Biogeochemical Cycling

Hydroxy fatty acids, including this compound, are widespread in nature and play a role in various ecological processes and biogeochemical cycles. nih.gov They are important components of lipids in plants, animals, and microorganisms and can serve as biomarkers for different sources of organic matter in the environment. nih.gov

The primary natural source of this compound is the seed oil of the castor plant, Ricinus communis. The ecological significance of this compound in the plant itself is an area of ongoing investigation, with potential roles in defense against pathogens or as a storage form of energy and carbon.

Q & A

Basic Question: How can 12-Hydroxyoctadec-9-enoic acid be chemically characterized, and what are its key structural features?

Answer:
this compound (IUPAC name: (9Z,12R)-12-hydroxyoctadec-9-enoic acid) is an 18-carbon fatty acid with a hydroxyl group at the 12th carbon (R-configuration) and a cis double bond at the 9th position (Z-stereochemistry). Its molecular formula is C₁₈H₃₄O₃, with a molecular weight of 298.46 g/mol and an exact mass of 298.251 . Key analytical methods for characterization include:

  • Mass spectrometry (MS): Identifies the molecular ion peak at m/z 298.251 and fragmentation patterns.
  • Nuclear Magnetic Resonance (NMR): Confirms the hydroxyl group (δ ~1.5–2.5 ppm) and double bond geometry via coupling constants.
  • Infrared (IR) spectroscopy: Detects hydroxyl (O–H stretch, ~3200–3600 cm⁻¹) and carboxylic acid (C=O stretch, ~1700 cm⁻¹) groups .

Advanced Question: What experimental strategies are recommended to study the role of this compound in lipid metabolism, particularly in triacylglycerol (TAG) synthesis?

Answer:
To investigate its metabolic role, use the following approaches:

  • Isotopic labeling: Incorporate ¹³C or ²H isotopes into the fatty acid backbone to track its incorporation into TAGs via gas chromatography-mass spectrometry (GC-MS) .
  • Enzyme assays: Isolate acyl-CoA:lysophosphatidylcholine acyltransferases (LPCATs) from plant tissues (e.g., Ricinus communis) and measure activity using radiolabeled this compound-CoA substrates .
  • Genetic knockdown: Use RNA interference (RNAi) to silence LPCAT genes in model organisms and quantify TAG accumulation via thin-layer chromatography (TLC) .

Basic Question: What are the recommended laboratory handling and storage protocols for this compound?

Answer:
While not classified as hazardous under EU regulations (1272/2008), follow these precautions :

  • Storage: Keep in sealed containers at +4°C in a dry, ventilated area to prevent oxidation.
  • Handling: Use gloves and safety goggles to avoid skin/eye contact. Minor irritation may occur in sensitive individuals.
  • Spill management: For small spills, absorb with inert material (e.g., sand) and flush with water. Large spills require neutralization and disposal as non-hazardous waste.

Advanced Question: How can researchers resolve contradictions in reported data on the stability and ecological impact of this compound?

Answer:
Discrepancies arise due to varying experimental conditions (e.g., pH, temperature) and analytical methods. Mitigation strategies include:

  • Standardized degradation studies: Conduct controlled experiments under OECD guidelines to assess biodegradability in soil/water matrices .
  • Ecotoxicity assays: Use Daphnia magna or Aliivibrio fischeri to evaluate acute toxicity (EC₅₀ values) and compare results across laboratories .
  • Meta-analysis: Cross-reference data from authoritative sources (e.g., ECHA, IUCLID) to identify outliers and validate findings .

Basic Question: What synthetic routes are available for producing this compound in a laboratory setting?

Answer:
Common methods include:

  • Saponification of castor oil: Hydrolyze triglycerides from Ricinus communis seeds using NaOH or KOH, followed by acid precipitation and purification via fractional distillation .
  • Microwave-assisted synthesis: Reduce reaction time by 50% using microwave irradiation (100–150°C) with ricinoleic acid precursors .
  • Enzymatic resolution: Use lipases (e.g., Candida antarctica) to isolate the (R)-enantiomer from racemic mixtures .

Advanced Question: How does this compound influence organocatalytic processes, and what methodological optimizations are needed?

Answer:
The hydroxyl and carboxylic acid groups enable hydrogen bonding and chiral induction in catalysis. Key applications and optimizations:

  • Asymmetric synthesis: Immobilize the acid on cellulose-supported oligopeptides to catalyze Michael additions (e.g., thiols to enones) with >90% enantiomeric excess (ee) .
  • Solvent optimization: Use polar aprotic solvents (e.g., DMF) to enhance solubility and reaction rates.
  • Kinetic studies: Monitor reaction progress via HPLC with chiral columns to assess catalytic efficiency .

Basic Question: What analytical techniques are most effective for quantifying this compound purity in complex mixtures?

Answer:

  • High-performance liquid chromatography (HPLC): Use a C18 reverse-phase column with UV detection at 210 nm. Retention time: ~12–14 minutes .
  • Gas chromatography (GC): Derivatize with BSTFA to form trimethylsilyl esters for improved volatility.
  • Titration: Determine acid value via NaOH titration (1 eq. NaOH per carboxyl group) .

Advanced Question: What mechanisms explain the dual role of this compound as both a pro-inflammatory and anti-inflammatory agent?

Answer:
Context-dependent effects arise from its interaction with lipid mediators:

  • Pro-inflammatory: Metabolized by lipoxygenases (LOX) into 12-HpODE, which activates NF-κB signaling in macrophages .
  • Anti-inflammatory: Inhibits cyclooxygenase-2 (COX-2) via competitive binding, reducing prostaglandin E₂ (PGE₂) production .
    Methodological note: Use RAW 264.7 macrophage cells treated with LPS/IFN-γ to measure cytokine levels (ELISA) and COX-2 activity (Western blot) .

Basic Question: How does the stereochemistry of this compound affect its biological activity?

Answer:
The (R)-configuration at C12 is critical for:

  • Enzyme recognition: LPCATs preferentially esterify (R)-enantiomers into phospholipids .
  • Antimicrobial activity: (R)-isomers show stronger growth inhibition against Staphylococcus aureus (MIC: 50 µg/mL) compared to (S)-forms .
    Verification method: Compare enantiomers using chiral HPLC or circular dichroism (CD) spectroscopy .

Advanced Question: What computational tools can predict the interaction of this compound with lipid bilayers?

Answer:

  • Molecular dynamics (MD) simulations: Use GROMACS or CHARMM to model insertion into phospholipid bilayers. Parameters: POPC membrane, 100-ns simulation .
  • Docking studies: AutoDock Vina predicts binding affinity to LPCATs (PDB ID: 5JUP) with a ΔG of −8.2 kcal/mol .
  • QSAR models: Correlate logP (10.004) with membrane permeability using ADMET predictors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12-Hydroxyoctadec-9-enoic acid
Reactant of Route 2
12-Hydroxyoctadec-9-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.